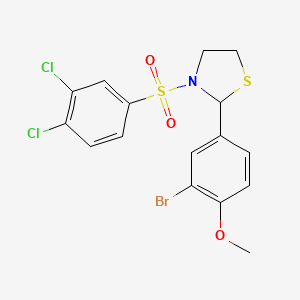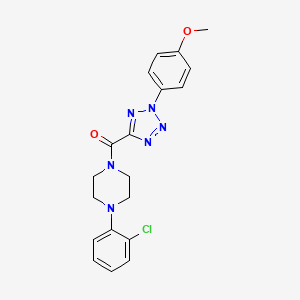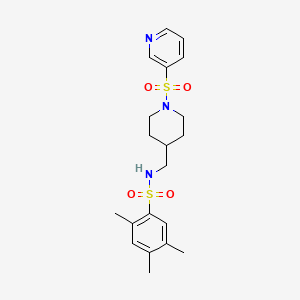
(2S)-1-(cyclopropylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-1-(cyclopropylamino)propan-2-ol” is a compound that contains a propan-2-ol (also known as isopropanol or isopropyl alcohol) structure . It has an amino group (-NH2) attached to a cyclopropyl group (a three-carbon ring), which is further connected to the second carbon of the propan-2-ol structure .
Chemical Reactions Analysis
Propan-2-ol can undergo various reactions. For instance, it can be dehydrated to give propene by heating it with an excess of concentrated sulphuric acid . It can also be oxidized to form aldehydes or carboxylic acids depending on the reaction conditions .Relevant Papers Several papers related to propan-2-ol were found in the search results. These include a study on the performance and emission characteristics of propan-2-ol and gasoline fuel blends in an unmodified spark ignition engine , a study of neutralization indicators in propan-2-ol , and a study on the dehydration of propan-2-ol to give propene . These papers could provide further insights into the properties and potential applications of "(2S)-1-(cyclopropylamino)propan-2-
Wissenschaftliche Forschungsanwendungen
Cyclin-dependent Kinase Inhibitors
Cyclin-dependent kinases (cdk) are critical for cell cycle regulation. Research on cdk inhibition by compounds related to "(2S)-1-(cyclopropylamino)propan-2-ol" has revealed promising antitumor and antimitotic activities. Olomoucine and roscovitine, derivatives structurally related to this compound, have shown significant inhibitory effects on p34cdc2/cyclin B kinase, arresting tumor cell proliferation and inducing apoptosis. These findings suggest potential applications in developing new classes of antimitotic and antitumor drugs (Havlícek et al., 1997).
Antifungal Applications
A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to "(2S)-1-(cyclopropylamino)propan-2-ol," demonstrated significant antifungal activity against Candida spp. strains. One derivative showed exceptional selectivity and potency against Candida albicans and Candida krusei, surpassing traditional antifungals like Itraconazole and Fluconazole. These findings highlight potential applications in treating fungal infections (Zambrano-Huerta et al., 2019).
Synthesis of Lipid Amide Isosteres
Research on the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of natural lipids, involves compounds similar to "(2S)-1-(cyclopropylamino)propan-2-ol." These compounds are synthesized via the treatment of 1,3-diaminopropan-2-ol with acid chlorides, showing potential applications in developing new lipid-based therapeutic agents (Mergen et al., 1991).
Photochemistry and Photoreduction Studies
The study of cycloalkanecarbaldehydes' photochemistry in propan-2-ol environments, which relates to the chemical family of "(2S)-1-(cyclopropylamino)propan-2-ol," has provided insights into the mechanisms of photoreduction. These findings have implications for understanding the photochemical behavior of similar compounds and their potential applications in photochemical synthesis processes (Funke & Cerfontain, 1976).
Eigenschaften
IUPAC Name |
(2S)-1-(cyclopropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAPNQECBHZCB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(cyclopropylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

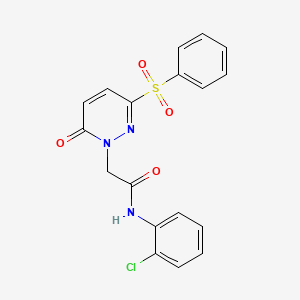


![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
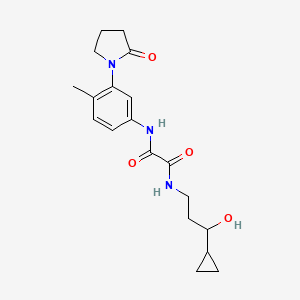
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)
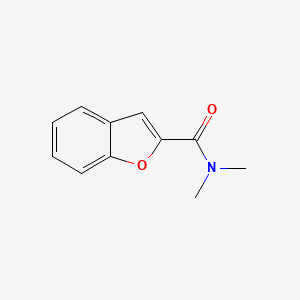
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
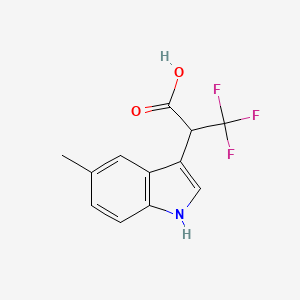

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
